Cas no 2059972-04-0 (tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)

Tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzopyran scaffold fused with a piperidine ring. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. The nitro substituent at the 6-position offers reactivity for further functionalization, while the 4-oxo group provides a versatile handle for derivatization. This compound is valuable in medicinal chemistry and drug discovery, particularly as an intermediate for synthesizing spirocyclic frameworks with potential biological activity. Its well-defined structure and functional group compatibility make it suitable for use in heterocyclic synthesis and scaffold diversification.
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate structure
2059972-04-0 structure
商品名:tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate
CAS番号:2059972-04-0
MF:C18H22N2O6
メガワット:362.377085208893
MDL:MFCD30499692
CID:5173290
PubChem ID:137703404

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate 化学的及び物理的性質

名前と識別子

    • Spiro[2H-1-benzopyran-2,3'-piperidine]-1'-carboxylic acid, 3,4-dihydro-6-nitro-4-oxo-, 1,1-dimethylethyl ester
    • tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate
    • MDL: MFCD30499692
    • インチ: 1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-4-7-18(11-19)10-14(21)13-9-12(20(23)24)5-6-15(13)25-18/h5-6,9H,4,7-8,10-11H2,1-3H3
    • InChIKey: DSPBPZCPWOBHFN-UHFFFAOYSA-N
    • ほほえんだ: C12(CCCN(C(OC(C)(C)C)=O)C1)OC1=CC=C([N+]([O-])=O)C=C1C(=O)C2

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338225-5.0g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
5.0g
$3189.0 2023-02-23
Enamine
EN300-338225-10.0g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
10.0g
$4729.0 2023-02-23
Enamine
EN300-338225-0.1g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
0.1g
$968.0 2023-09-03
Enamine
EN300-338225-2.5g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
2.5g
$2155.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01054765-1g
tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0 95%
1g
¥5481.0 2023-03-11
Enamine
EN300-338225-0.05g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
0.05g
$924.0 2023-09-03
Enamine
EN300-338225-0.5g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
0.5g
$1056.0 2023-09-03
Enamine
EN300-338225-5g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
5g
$3189.0 2023-09-03
Enamine
EN300-338225-10g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
10g
$4729.0 2023-09-03
Enamine
EN300-338225-1.0g
tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
2059972-04-0
1g
$0.0 2023-06-07

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate 関連文献

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylateに関する追加情報

tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate: A Comprehensive Overview

The compound tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate, identified by the CAS number 2059972-04-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, a piperidine ring fused to a benzopyran system. The presence of the tert-butyl group and the nitro substituent adds unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to modulate pharmacokinetic properties and enhance bioavailability. The tert-butyl substituent in this compound is particularly noteworthy as it contributes to the molecule's lipophilicity, which is crucial for membrane permeability and drug delivery. Additionally, the nitro group introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in various chemical reactions.

The synthesis of tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate involves a multi-step process that typically begins with the preparation of the benzopyran derivative. This is followed by nitration to introduce the nitro group at the desired position. The final step involves cyclization to form the spiro structure with piperidine. The optimization of these steps has been a focus of recent research to improve yield and purity.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been explored as a potential lead compound for anti-inflammatory and anti-cancer agents due to its ability to inhibit specific enzymes involved in these pathways. For instance, studies have demonstrated its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation.

Beyond its pharmacological applications, this compound has also found use in materials science. Its unique structure makes it a candidate for use in organic electronics, particularly in applications requiring semiconducting materials. Recent advancements in this field have leveraged spiro compounds like this one to develop more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.

The study of tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate has also contributed significantly to our understanding of spiro compounds' electronic properties. Advanced computational methods have been employed to model its electronic structure and predict its reactivity under various conditions. These insights have been instrumental in guiding further synthetic efforts and application development.

In conclusion, tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate, with its unique structural features and versatile functional groups, continues to be a focal point in both fundamental and applied research. Its potential applications span across multiple disciplines, making it an important compound to watch as research progresses.

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